molecular formula C26H36Cl2N2 B14489432 (trans)-1,4-Bis(1,2,3,4-tetrahydroisoquinolylmethyl)cyclohexane dihydrochloride CAS No. 64011-69-4

(trans)-1,4-Bis(1,2,3,4-tetrahydroisoquinolylmethyl)cyclohexane dihydrochloride

Cat. No.: B14489432
CAS No.: 64011-69-4
M. Wt: 447.5 g/mol
InChI Key: PSKRELQLOPYUKD-UHFFFAOYSA-N
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Description

(trans)-1,4-Bis(1,2,3,4-tetrahydroisoquinolylmethyl)cyclohexane dihydrochloride is a complex organic compound that features a cyclohexane core substituted with two tetrahydroisoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (trans)-1,4-Bis(1,2,3,4-tetrahydroisoquinolylmethyl)cyclohexane dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(trans)-1,4-Bis(1,2,3,4-tetrahydroisoquinolylmethyl)cyclohexane dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups attached depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (trans)-1,4-Bis(1,2,3,4-tetrahydroisoquinolylmethyl)cyclohexane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses .

Properties

CAS No.

64011-69-4

Molecular Formula

C26H36Cl2N2

Molecular Weight

447.5 g/mol

IUPAC Name

2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)cyclohexyl]methyl]-3,4-dihydro-1H-isoquinoline;dihydrochloride

InChI

InChI=1S/C26H34N2.2ClH/c1-3-7-25-19-27(15-13-23(25)5-1)17-21-9-11-22(12-10-21)18-28-16-14-24-6-2-4-8-26(24)20-28;;/h1-8,21-22H,9-20H2;2*1H

InChI Key

PSKRELQLOPYUKD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2CCC3=CC=CC=C3C2)CN4CCC5=CC=CC=C5C4.Cl.Cl

Origin of Product

United States

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